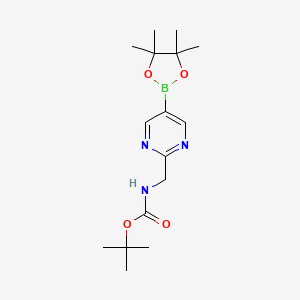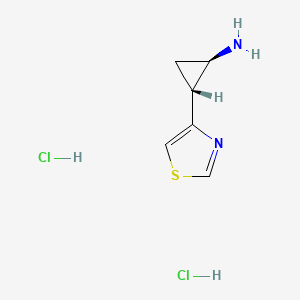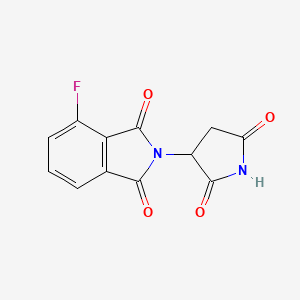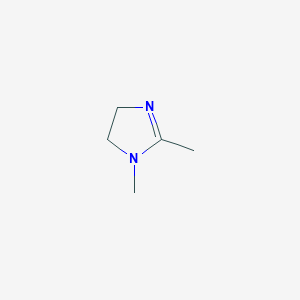![molecular formula C6H8ClNO3S B13457530 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride CAS No. 2913241-25-3](/img/structure/B13457530.png)
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-chloromethylthiazole with sodium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be represented as follows:
2-chloromethylthiazole+sodium acetate→2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various thiazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
- 2-[(3-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
Uniqueness
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
2913241-25-3 |
|---|---|
Formule moléculaire |
C6H8ClNO3S |
Poids moléculaire |
209.65 g/mol |
Nom IUPAC |
2-(1,3-thiazol-2-ylmethoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO3S.ClH/c8-6(9)4-10-3-5-7-1-2-11-5;/h1-2H,3-4H2,(H,8,9);1H |
Clé InChI |
ZBZBURGBKRDIHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)COCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)

![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)


![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)






![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)

